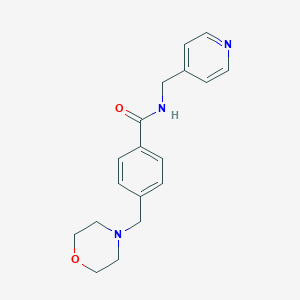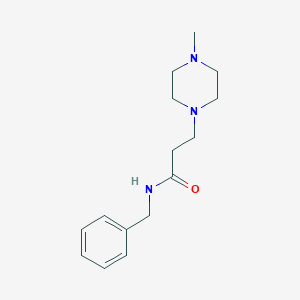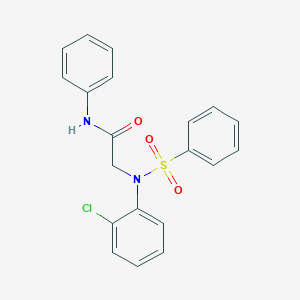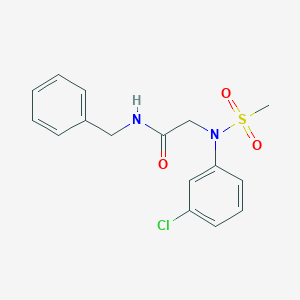
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It belongs to the class of compounds known as mGluR2/3 agonists, which are known to modulate glutamate neurotransmission in the brain. In
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide has been studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to modulate glutamate neurotransmission in the brain, which is thought to play a role in the pathophysiology of these disorders. In preclinical studies, N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide has been shown to improve cognitive function, reduce anxiety, and attenuate drug-seeking behavior.
Wirkmechanismus
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide is a selective agonist of the metabotropic glutamate receptor subtype 2/3 (mGluR2/3). These receptors are located presynaptically on glutamatergic neurons and modulate the release of glutamate, the primary excitatory neurotransmitter in the brain. Activation of mGluR2/3 by N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide reduces glutamate release, which has been shown to have beneficial effects in various neurological disorders.
Biochemical and physiological effects:
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce glutamate release in the prefrontal cortex, improve cognitive function, and reduce anxiety-like behavior. It has also been shown to attenuate drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide has several advantages for lab experiments. It is highly selective for mGluR2/3, which reduces the potential for off-target effects. It also has good bioavailability, which allows for easy administration in animal studies. However, one limitation of N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide is that it has a relatively short half-life, which may limit its efficacy in some experimental paradigms.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide. One area of interest is its potential therapeutic applications in neurological disorders. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide in schizophrenia. Another area of interest is the development of more potent and selective mGluR2/3 agonists, which may have improved efficacy and fewer side effects. Finally, further studies are needed to elucidate the precise mechanisms underlying the beneficial effects of N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide in various neurological disorders.
Synthesemethoden
The synthesis of N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide involves several steps, starting with the condensation of 4-methoxybenzaldehyde and methylamine to form N-methyl-4-methoxybenzylamine. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the corresponding imine. Reduction of the imine with sodium borohydride yields the final product, N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide.
Eigenschaften
Produktname |
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide |
|---|---|
Molekularformel |
C16H18N2O3 |
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C16H18N2O3/c1-18(11-7-9-12(20-2)10-8-11)16(19)15-13-5-3-4-6-14(13)17-21-15/h7-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
NNPASFPMMYOPIJ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)C2=C3CCCCC3=NO2 |
Kanonische SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)C2=C3CCCCC3=NO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)

![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)
![N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258491.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)

![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B258497.png)
![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)
![N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B258502.png)

![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)
